molecular formula C14H21NOS B14329975 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine CAS No. 105602-17-3

1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine

Cat. No.: B14329975
CAS No.: 105602-17-3
M. Wt: 251.39 g/mol
InChI Key: ZDODRHODGVOXOK-UHFFFAOYSA-N
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Description

1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is an organic compound that features a piperidine ring substituted with a 2-[(2-methoxyphenyl)sulfanyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 2-methoxyphenylthiol with an appropriate piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyphenylthiol reacts with 1-(2-chloroethyl)piperidine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(2-Hydroxyphenyl)sulfanyl]ethyl}piperidine
  • 1-{2-[(2-Chlorophenyl)sulfanyl]ethyl}piperidine
  • 1-{2-[(2-Nitrophenyl)sulfanyl]ethyl}piperidine

Uniqueness

1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Properties

CAS No.

105602-17-3

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C14H21NOS/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

ZDODRHODGVOXOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCCN2CCCCC2

Origin of Product

United States

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